6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098133-56-1
Cat. No.: VC3197493
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole - 2098133-56-1](/images/structure/VC3197493.png)
Specification
CAS No. | 2098133-56-1 |
---|---|
Molecular Formula | C10H13N3 |
Molecular Weight | 175.23 g/mol |
IUPAC Name | 6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C10H13N3/c1-2-12-5-6-13-10(12)7-9(11-13)8-3-4-8/h5-8H,2-4H2,1H3 |
Standard InChI Key | LUIOWTOPLOWPAM-UHFFFAOYSA-N |
SMILES | CCN1C=CN2C1=CC(=N2)C3CC3 |
Canonical SMILES | CCN1C=CN2C1=CC(=N2)C3CC3 |
Introduction
Chemical Structure and Properties
Molecular Identification
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound identified by CAS number 2098133-56-1. It possesses a molecular formula of C₁₀H₁₃N₃, containing a fused imidazo[1,2-b]pyrazole ring system with a cyclopropyl group at position 6 and an ethyl group at position 1 . This compound represents an important member of the imidazo[1,2-b]pyrazole family, which has attracted significant interest in medicinal chemistry research.
Physical Properties
While specific experimental data for 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is limited in the available literature, general properties can be inferred based on its structure and similar compounds in this class:
Synthesis Methods
General Approaches to Imidazo[1,2-b]pyrazole Scaffold
Biological Activities and Applications
Structure-Activity Relationships
The position and nature of substituents on the imidazo[1,2-b]pyrazole scaffold significantly influence biological activity. Research has shown that compounds bearing substituents in position 6 of the imidazo-pyrazole ring (where the cyclopropyl group is located in our compound of interest) can exhibit interesting biological properties .
The cyclopropyl group at position 6 may confer unique activity profiles due to its distinct three-dimensional structure and electronic properties. This small, strained ring system is known to influence drug metabolism and receptor interactions in medicinal chemistry.
Isosteric Relationship with Indole
One particularly noteworthy aspect of imidazo[1,2-b]pyrazole derivatives is their potential role as non-classical isosteres of indole, a privileged structure in medicinal chemistry. Recent research has demonstrated that replacing an indole ring with an imidazo[1,2-b]pyrazole scaffold in certain drug candidates can significantly improve aqueous solubility while maintaining biological activity .
This isosteric relationship suggests that 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole could potentially serve as a replacement for indole-containing compounds in drug development, offering improved physicochemical properties while preserving essential biological interactions.
Comparative Analysis with Related Compounds
Structural Comparisons with Other Imidazo[1,2-b]pyrazole Derivatives
When comparing 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole with other derivatives in this class, several structural differences become apparent:
These structural variations likely result in different physicochemical properties and biological activities, demonstrating the versatility of the imidazo[1,2-b]pyrazole scaffold for developing compounds with diverse applications.
Functionalization Opportunities
The imidazo[1,2-b]pyrazole scaffold offers multiple positions for functionalization, providing opportunities for structural optimization. Recent advances in selective functionalization methods have expanded the synthetic accessibility of various derivatives, including compounds like 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole .
The ability to selectively modify different positions of the scaffold allows for fine-tuning of properties such as:
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Lipophilicity/hydrophilicity balance
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Metabolic stability
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Target binding affinity and selectivity
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Pharmacokinetic characteristics
Medicinal Chemistry Applications
Advantages as an Indole Isostere
Research has shown that replacing the indole ring with an imidazo[1,2-b]pyrazole scaffold in drug molecules can significantly improve aqueous solubility while maintaining the necessary biological activity . This advantage is particularly valuable in drug development, where poor solubility often presents challenges in formulation and bioavailability.
The presence of three nitrogen atoms in the imidazo[1,2-b]pyrazole structure, compared to one in indole, increases the potential for hydrogen bonding interactions, which can enhance water solubility while still providing sufficient lipophilicity for membrane permeation.
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